molecular formula C10H14Br2N2 B15168034 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine CAS No. 649763-38-2

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine

Cat. No.: B15168034
CAS No.: 649763-38-2
M. Wt: 322.04 g/mol
InChI Key: DXYPPVZNTWIWAD-UHFFFAOYSA-N
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Description

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H14Br2N2. It is a derivative of benzene, featuring two bromine atoms and an isobutyl group attached to the benzene ring. This compound is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine typically involves the bromination of N1-(2-methylpropyl)benzene-1,2-diamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and ensure selective bromination at the 4 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and the isobutyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-1,2-phenylenediamine
  • 4,5-Dibromo-o-xylene
  • 1,2-Dibromo-4,5-dimethylbenzene

Uniqueness

4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

CAS No.

649763-38-2

Molecular Formula

C10H14Br2N2

Molecular Weight

322.04 g/mol

IUPAC Name

4,5-dibromo-2-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H14Br2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3

InChI Key

DXYPPVZNTWIWAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1N)Br)Br

Origin of Product

United States

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